molecular formula C9H20NOS+ B1199683 Butyrylthiocholine CAS No. 4555-00-4

Butyrylthiocholine

Cat. No.: B1199683
CAS No.: 4555-00-4
M. Wt: 190.33 g/mol
InChI Key: AWBGQVBMGBZGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Butyrylthiocholine can be synthesized through the esterification of butyric acid with thiocholine . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Mechanism of Action

Butyrylthiocholine exerts its effects by serving as a substrate for butyrylcholinesterase. The enzyme catalyzes the hydrolysis of this compound to butyrate and thiocholine . This reaction involves the cleavage of the ester bond in this compound, resulting in the formation of the two products. The activity of butyrylcholinesterase can be measured by monitoring the production of thiocholine, which reacts with chromogenic reagents to produce a measurable color change .

Biological Activity

Butyrylthiocholine (BTC) is a synthetic substrate for butyrylcholinesterase (BChE), an enzyme that hydrolyzes various choline esters. Understanding the biological activity of BTC is crucial for its application in clinical diagnostics and research, particularly in the assessment of cholinesterase activity and the development of therapeutic agents.

This compound acts as a substrate for BChE, facilitating the hydrolysis reaction that produces butyric acid and thiocholine. The enzymatic reaction can be described by Michaelis-Menten kinetics, where the rate of reaction depends on the concentration of BTC and the enzyme's affinity for the substrate. Studies have shown that BTC concentrations ranging from 0.005 mM to 3.0 mM yield significant hydrolysis rates, with a Michaelis constant (KmK_m) of approximately 0.10 mM for human BChE .

Assay Methodology

The assessment of BChE activity using BTC typically involves spectrophotometric methods, where the increase in absorbance at 412 nm correlates with the enzymatic activity. The standard assay conditions include:

  • Buffer : 0.1 M potassium phosphate, pH 7.0
  • Substrate : 1 mM this compound iodide
  • Reagent : 0.5 mM 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB)

The reaction mixture is incubated, and absorbance changes are monitored to quantify enzyme activity .

Case Study: Serum Dilution Effects

A study highlighted that serum dilution significantly affects BChE activity measurements when using BTC as a substrate. A 400-fold dilution of serum with a BTC concentration of 5 mM was found optimal for accurate BChE activity assessment. This underscores the importance of standardizing assay conditions to ensure reliable results .

Inhibition Studies

Inhibition studies have demonstrated that various compounds, including organophosphates like chlorpyrifos oxon, can inhibit BChE activity when this compound is used as a substrate. The inhibition kinetics followed simple Michaelis-Menten dynamics, revealing insights into potential therapeutic interventions against pesticide toxicity .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Parameter Value
Substrate Concentration Range 0.005 mM – 3.0 mM
Michaelis Constant (KmK_m) ~0.10 mM
Optimal Serum Dilution Factor 400-fold dilution
Assay Reagents DTNB (0.5 mM), Potassium Phosphate Buffer (pH 7.0)

Implications for Clinical Practice

The accurate measurement of BChE activity using this compound has significant implications in clinical settings:

  • Diagnostics : It serves as a diagnostic marker for assessing exposure to organophosphates and other cholinergic agents.
  • Therapeutics : Understanding the kinetics and inhibition profiles can aid in developing antidotes for poisoning and enhancing detoxification strategies.

Properties

CAS No.

4555-00-4

Molecular Formula

C9H20NOS+

Molecular Weight

190.33 g/mol

IUPAC Name

2-butanoylsulfanylethyl(trimethyl)azanium

InChI

InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1

InChI Key

AWBGQVBMGBZGLS-UHFFFAOYSA-N

SMILES

CCCC(=O)SCC[N+](C)(C)C

Canonical SMILES

CCCC(=O)SCC[N+](C)(C)C

Key on ui other cas no.

4555-00-4
1866-16-6

Pictograms

Irritant

Synonyms

(2-Mercaptoethyl)Trimethylammonium Butyrate
Butyrylthiocholine
Iodide, S-Butyrylthiocholine
S Butyrylthiocholine Iodide
S-Butyrylthiocholine Iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyrylthiocholine
Reactant of Route 2
Reactant of Route 2
Butyrylthiocholine
Reactant of Route 3
Reactant of Route 3
Butyrylthiocholine
Reactant of Route 4
Reactant of Route 4
Butyrylthiocholine
Reactant of Route 5
Reactant of Route 5
Butyrylthiocholine
Reactant of Route 6
Reactant of Route 6
Butyrylthiocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.